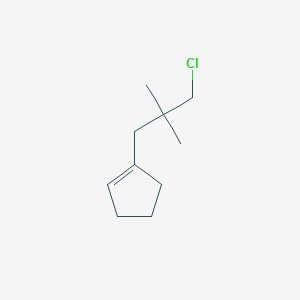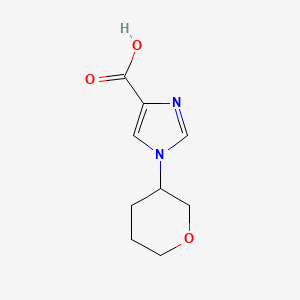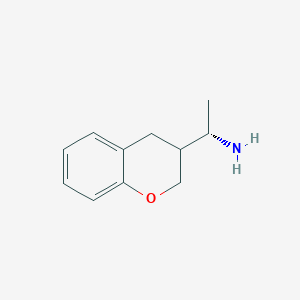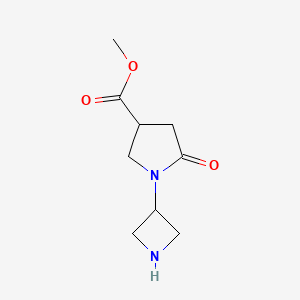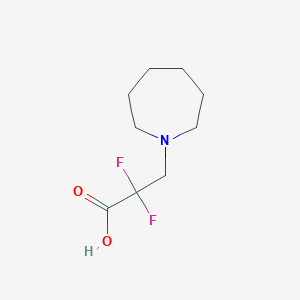![molecular formula C6H6F6O B13171903 [2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
[2,2-Bis(trifluoromethyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Bis(trifluoromethyl)cyclopropyl]methanol: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclopropyl ring, with a methanol group attached to the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,2-Bis(trifluoromethyl)cyclopropyl]methanol typically involves the reaction of cyclopropyl derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl groups onto the cyclopropyl ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2,2-Bis(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropyl compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2,2-Bis(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its trifluoromethyl groups can serve as probes in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2,2-Bis(trifluoromethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
[2,2-Bis(trifluoromethyl)cyclopropyl]amine: Similar structure but with an amine group instead of a methanol group.
[2,2-Bis(trifluoromethyl)cyclopropyl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[2,2-Bis(trifluoromethyl)cyclopropyl]acetone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness: The presence of the methanol group in [2,2-Bis(trifluoromethyl)cyclopropyl]methanol provides unique reactivity and properties compared to its analogs. This makes it particularly valuable in applications where the hydroxyl group plays a crucial role in the compound’s activity.
Propriétés
Formule moléculaire |
C6H6F6O |
|---|---|
Poids moléculaire |
208.10 g/mol |
Nom IUPAC |
[2,2-bis(trifluoromethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C6H6F6O/c7-5(8,9)4(6(10,11)12)1-3(4)2-13/h3,13H,1-2H2 |
Clé InChI |
YKHKDTDAAOZNFV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C(F)(F)F)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


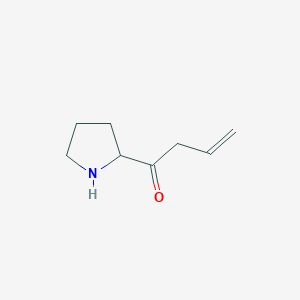
![6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B13171827.png)

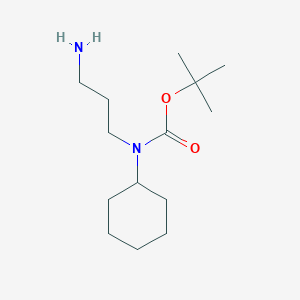
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
